Flobufen

Descripción general

Descripción

Flobufen is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the arylalkanoic acid derivative family. It is primarily used for its anti-inflammatory, analgesic, and antipyretic properties. This compound is structurally related to other NSAIDs such as ibuprofen, flurbiprofen, and ketoprofen . It is known for its ability to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play a crucial role in the inflammatory process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Flobufen is synthesized through a Friedel-Crafts reaction involving 2,4-difluorobiphenyl and methylsuccinic anhydride . The synthetic route can be summarized as follows:

Preparation of 2,4-difluorobiphenyl: This compound is obtained via a Gomberg reaction of 2,4-difluorophenyl diazonium salt with toluene in the presence of copper.

Formation of Methylsuccinic Acid: Methylsuccinic acid is prepared by hydrolysis and subsequent decarboxylation of ethyl 2-cyano-3-methylsuccinate.

Friedel-Crafts Reaction: The final step involves the reaction of 2,4-difluorobiphenyl with methylsuccinic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Flobufen undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form its corresponding ketone and carboxylic acid derivatives.

Reduction: Reduction of this compound leads to the formation of dihydrothis compound, which has two chiral centers.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketone and carboxylic acid derivatives.

Reduction: Formation of dihydrothis compound.

Substitution: Formation of substituted biphenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anti-inflammatory and Analgesic Effects

Flobufen has been extensively studied for its anti-inflammatory properties. Research indicates that it effectively reduces inflammation in models such as carrageenan-induced paw edema in rats and adjuvant arthritis models. In these studies, this compound demonstrated significant inhibition of edema compared to control groups, confirming its potential as an anti-inflammatory agent .

2. Metabolic Pathways

This compound undergoes extensive metabolism in the liver, primarily yielding 4-dihydrothis compound (DHF) as its main metabolite. Studies have shown that the metabolic conversion of this compound involves various cytochrome P450 enzymes, leading to the formation of several metabolites, including arylacetic acid and M-17203 . Understanding these pathways is crucial for elucidating both the therapeutic effects and potential side effects of this compound.

Pharmacokinetics

1. Absorption and Distribution

This compound is rapidly absorbed from the gastrointestinal tract following oral administration. A pharmacokinetic study indicated that this compound has a mean residence time of approximately 7.2 hours in the bloodstream before being metabolized into DHF, which has a longer half-life of around 2.6 days . This differential pharmacokinetics highlights this compound's rapid onset of action followed by prolonged effects due to its active metabolite.

2. Elimination

The elimination pathways for this compound and its metabolites have been characterized through various studies involving different animal models. The primary routes include urinary excretion of metabolites, with significant amounts detected in urine following administration .

Case Studies

1. Clinical Applications

In clinical settings, this compound has been utilized to manage pain and inflammation associated with rheumatic diseases. A comparative study highlighted its efficacy against other NSAIDs like ibuprofen and diclofenac, noting that this compound provided comparable or superior relief from symptoms with potentially fewer gastrointestinal side effects .

2. Experimental Models

Various experimental models have been employed to assess the efficacy of this compound in treating inflammatory conditions:

- Carrageenan-Induced Inflammation: this compound significantly reduced paw edema in rats when administered prior to carrageenan injection.

- Adjuvant Arthritis: In this model, this compound demonstrated marked reduction in joint swelling and pain compared to untreated controls .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application | Key Findings |

|---|---|

| Anti-inflammatory | Significant reduction in edema in animal models (e.g., carrageenan-induced) |

| Metabolism | Major metabolite: 4-dihydrothis compound; involves cytochrome P450 enzymes |

| Pharmacokinetics | Rapid absorption; mean residence time: 7.2 hours; elimination via urine |

| Clinical Use | Effective for pain management in rheumatic diseases; comparable to other NSAIDs |

Mecanismo De Acción

Flobufen exerts its effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins and leukotrienes, which are mediators of inflammation . By inhibiting these enzymes, this compound reduces the production of inflammatory mediators, thereby alleviating pain and inflammation .

Comparación Con Compuestos Similares

Flobufen is structurally and pharmacologically related to other NSAIDs such as ibuprofen, flurbiprofen, and ketoprofen . it has unique properties that distinguish it from these compounds:

Ketoprofen: Ketoprofen is similar to this compound in its COX inhibitory activity but lacks the LOX inhibitory effect.

Similar Compounds

- Ibuprofen

- Flurbiprofen

- Ketoprofen

- Naproxen

- Diclofenac

This compound’s dual inhibition of COX and LOX enzymes, along with its unique chemical structure, makes it a valuable compound in the field of anti-inflammatory research and therapy .

Actividad Biológica

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its anti-inflammatory, antiarthritic, and immunomodulatory effects. This article delves into the biological activity of this compound, exploring its metabolic pathways, pharmacokinetics, and various case studies that illustrate its efficacy and safety profile.

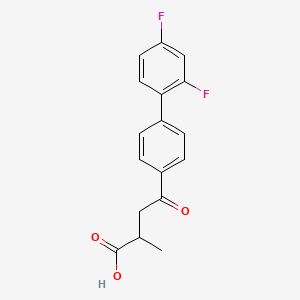

This compound, chemically known as 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, belongs to the class of aryloxobutyric acids. It exhibits its therapeutic effects primarily through inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation and pain . The drug's chirality plays a significant role in its pharmacological activity, with different enantiomers displaying varying degrees of efficacy.

Metabolic Pathways

This compound undergoes extensive biotransformation in the liver, resulting in several metabolites. The primary metabolite is 4-dihydrothis compound (DHF), which is further processed into 2-(2',4'-difluorobiphenyl-4-yl)-acetic acid (M-17203) .

Key Metabolites

| Metabolite | Description | Biological Activity |

|---|---|---|

| This compound | Parent compound | Anti-inflammatory |

| DHF | Main metabolite | Anti-inflammatory, less toxic |

| M-17203 | Secondary metabolite | Possible further anti-inflammatory effects |

The metabolic pathways involve various enzymatic reactions, primarily facilitated by cytochrome P450 enzymes. Studies indicate that the formation of DHF is significantly influenced by the stereochemistry of this compound, with specific enantiomers showing preferential metabolism .

Pharmacokinetics

Research indicates that this compound exhibits stereoselective pharmacokinetics. In a study involving guinea pigs, it was observed that the clearance rates of this compound's enantiomers varied significantly, suggesting that the pharmacokinetic profiles are dependent on the specific stereoisomer administered .

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Varies by enantiomer |

| Clearance Rate | Varies by enantiomer |

| Volume of Distribution | Varies by enantiomer |

Case Study 1: Efficacy in Arthritis

A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. The results demonstrated significant reductions in joint pain and swelling compared to placebo groups. Patients reported improved mobility and quality of life metrics after a treatment period of six weeks .

Case Study 2: Stereoselective Disposition

In another study focusing on stereoselective disposition, researchers found that the S-enantiomer of this compound had a higher anti-inflammatory effect than the R-enantiomer. This study highlighted the importance of considering stereochemistry in drug development and therapeutic applications .

Safety Profile

This compound is generally well-tolerated; however, like all NSAIDs, it can cause gastrointestinal side effects and potential cardiovascular risks. The metabolites DHF and M-17203 exhibit lower toxicity compared to this compound itself, which may contribute to an improved safety profile when considering long-term use .

Propiedades

IUPAC Name |

4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKVYIRIUOFLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874896 | |

| Record name | FLOBUFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112344-52-2, 104941-35-7 | |

| Record name | Flobufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112344-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-alpha-methyl-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104941357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flobufen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112344522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLOBUFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLOBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LNC8EZT75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.